(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone: . This compound features a piperazine ring linked to a benzo[d]thiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group, making it a fascinating subject for study.
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and piperazine moieties have been reported to act as dopamine and serotonin antagonists .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets (potentially dopamine and serotonin receptors) and cause changes in neurotransmitter activity .
Biochemical Pathways
If it acts as a dopamine and serotonin antagonist like its similar compounds, it could potentially affect pathways related to mood regulation, sleep, appetite, and other physiological processes .
Pharmacokinetics
Similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone. For instance, the synthesis of similar compounds was greatly accelerated using microwave irradiation , indicating that the synthesis method can impact the properties of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 2-aminothiophenol with chloroacetic acid to form benzo[d]thiazole. Subsequent reactions introduce the piperazine and dihydrobenzo[b][1,4]dioxin-2-yl groups through nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its potential as a bioactive compound in drug discovery and development.
Medicine: : Investigated for its anti-inflammatory, antibacterial, and antiviral properties.
Industry: : Potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
Benzo[d]thiazole derivatives: : These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but may have different attached groups.
Dihydrobenzo[b][1,4]dioxin derivatives: : These compounds feature the dihydrobenzo[b][1,4]dioxin moiety but vary in their overall structure.
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(17-13-25-15-6-2-3-7-16(15)26-17)22-9-11-23(12-10-22)20-21-14-5-1-4-8-18(14)27-20/h1-8,17H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCWBGIXCFKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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